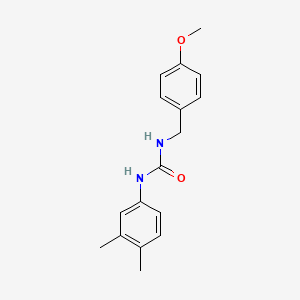

N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound shares structural similarities with several researched chemicals, particularly in the realm of urea derivatives which exhibit a wide range of biological activities and chemical properties. The research on similar compounds often focuses on their potential in various scientific and medicinal applications due to their unique structural features and chemical functionalities.

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, involves complex chemical procedures aimed at achieving high selectivity and specificity. For instance, the synthesis of radiolabeled versions of these compounds for PET studies highlights the intricate processes involved in their production, including novel one-pot reactions and specific radiolabeling techniques (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant planarity and specific intramolecular hydrogen bonding, contributing to their biological activity. The crystal structure analysis provides insights into their molecular geometry, showcasing the importance of non-H atoms' planarity and the role of hydrogen bonds in stabilizing the molecular structure (Lough et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, highlighting the reactivity of the nitrogen heterocycles and the significance of substituents in determining the chemical properties of the molecule. The formation of N-(4-methoxy-3-nitrobenzyl) derivatives from nitrogen-containing heterocycles in the presence of specific reactants showcases the versatility and reactivity of these compounds (Harutyunyan, 2016).

Physical Properties Analysis

The physical properties of urea derivatives, including their solubility, melting points, and crystallinity, are crucial for their application in various fields. The synthesis and characterization processes often aim to enhance these physical properties to suit specific applications, as seen in the synthesis of deuterium-labeled compounds for analytical purposes (Liang et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological targets, are fundamental aspects of urea derivatives' research. Investigations into the synthesis and bioactivities of compounds like N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, reveal the complex interplay between structure and activity, highlighting the potential for designing compounds with desired chemical and biological properties (Song et al., 2008).

科学的研究の応用

Urea Derivatives Isolation and Structural Elucidation

Researchers isolated four urea derivatives from the roots of Pentadiplandra brazzeana, utilizing spectroscopic techniques for structural elucidation. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea was identified as a new compound, marking a significant discovery in natural product chemistry. This research underscores the potential of urea derivatives in the development of new chemical entities from natural sources (Tsopmo et al., 1999).

Glycogen Synthase Kinase 3β Inhibition

N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is highlighted as a derivative of AR-A014418, a known inhibitor of glycogen synthase kinase 3β (GSK-3β). This compound's molecular structure facilitates the formation of one-dimensional chains via hydrogen bonds, showcasing its potential in medicinal chemistry for the development of novel inhibitors targeting GSK-3β, a critical enzyme implicated in various diseases (Lough et al., 2010).

Synthetic Applications and Chemical Reactions

The directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in synthetic chemistry. This process involves double lithiation at specific positions, allowing for high-yield production of substituted products. Such synthetic strategies are vital for the development of complex organic molecules and have broad applications in pharmaceuticals and materials science (Smith et al., 2013).

Deuterium-Labeled Compound Synthesis for Pharmacokinetics

The synthesis of deuterium-labeled AR-A014418, a potent compound against cancer, pain, and neurodegenerative disorders, exemplifies the application of N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea in pharmacokinetic studies. This work demonstrates the importance of stable isotope labeling in drug development, facilitating accurate measurement of drug absorption and distribution (Liang et al., 2020).

Cocondensation Reactions for Polymer Synthesis

Research on the cocondensation of urea with methylolphenols under acidic conditions has led to the synthesis of novel polymers. This study provides insight into the reactivity of urea derivatives in polymer chemistry, offering pathways to design and synthesize materials with tailored properties (Tomita & Hse, 1992).

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-4-7-15(10-13(12)2)19-17(20)18-11-14-5-8-16(21-3)9-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASBZPWRFJFGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)